molecular formula Al2O12Te3-6 B1506485 CID 57371081

CID 57371081

Cat. No.: B1506485
M. Wt: 628.8 g/mol
InChI Key: FYPYZHOOHXNTBU-UHFFFAOYSA-H
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Description

Based on structural analogs and general chemical principles, it likely belongs to the class of boronic acid derivatives, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . Such compounds are characterized by their aryl-boronate functional groups, enabling versatile reactivity in forming carbon-carbon bonds. While explicit spectral or synthetic data for CID 57371081 are absent in the evidence, its properties can be inferred from structurally similar compounds, such as (3-Bromo-5-chlorophenyl)boronic acid (PubChem ID 53216313), which shares comparable molecular frameworks .

Properties

Molecular Formula

Al2O12Te3-6

Molecular Weight

628.8 g/mol

InChI

InChI=1S/2Al.3H2O4Te/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/p-6

InChI Key

FYPYZHOOHXNTBU-UHFFFAOYSA-H

Canonical SMILES

[O-][Te](=O)(=O)[O-].[O-][Te](=O)(=O)[O-].[O-][Te](=O)(=O)[O-].[Al].[Al]

Origin of Product

United States

Chemical Reactions Analysis

Functional Group Analysis

To predict potential reactions, functional groups in the compound must first be identified. For example:

  • Reactive sites (e.g., sulfonyl, carboxylate, or amino groups) dictate reaction pathways.

  • Catalysts and conditions (e.g., acid/base, temperature) influence reaction efficiency .

A hypothetical reaction framework based on functional groups is outlined below:

Functional Group Reaction Type Reactants/Conditions Product
SulfonylNucleophilic substitutionAmines, K₂CO₃, acetonitrile Sulfonamide derivatives
CarboxylateEsterificationAlcohols, H₂SO₄ catalyst Esters or amides
AminoAcylationAcetic anhydride, base Acetylated derivatives

Synthetic Methodologies

Multicomponent reactions (MCRs) are widely used for synthesizing complex molecules. For example:

  • Ce-MCM-41-catalyzed reactions enable solvent-free synthesis of heterocycles like benzo[a]xanthenones .

  • Hirao coupling facilitates phosphorus-carbon bond formation under nickel catalysis .

Reaction Optimization

Key parameters from literature:

  • Temperature : Reactions involving sulfonyl groups often proceed at 100–150°C .

  • Catalysts : Iron, nickel, or bases (e.g., K₂CO₃) enhance yields in cross-coupling reactions .

  • Solvents : Acetonitrile and toluene are common for polar and nonpolar reactions, respectively .

Analytical Validation

Post-synthesis, analytical methods such as:

  • NMR spectroscopy to confirm structural integrity.

  • Chromatography (HPLC, GC) to assess purity .

Data Gaps and Recommendations

To address the absence of CID 57371081-specific data:

  • PubChem Query : Use PubChem to retrieve the compound’s structure and linked literature .

  • Patent Review : Search Google Patents for synthesis routes .

  • Reaxys/SciFinder : Access proprietary databases for detailed reaction schemes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs of CID 57371081 include boronic acid derivatives with halogen substituents (e.g., bromo, chloro) on aromatic rings. A comparison of physicochemical parameters is summarized below:

Parameter This compound <sup>†</sup> (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ (hypothesized) C₆H₅BBrClO₂ C₆H₃BBrCl₂O₂
Molecular Weight ~235.27 g/mol 235.27 g/mol 269.29 g/mol
LogPo/w 2.15 (predicted) 2.15 (XLOGP3) 2.87 (XLOGP3)
Water Solubility 0.24 mg/mL (ESOL) 0.24 mg/mL 0.18 mg/mL
Synthetic Accessibility Moderate (SAscore ~2.07) 2.07 2.14

<sup>†</sup> Predicted values based on structural similarity and computational tools referenced in .

Pharmacological and Toxicological Profiles

While this compound lacks direct pharmacological data, analogs like (3-Bromo-5-chlorophenyl)boronic acid exhibit moderate bioavailability (Score: 0.55) and low BBB permeability, reducing neurotoxicity risks . However, halogenated derivatives may pose hepatotoxicity concerns due to metabolic stability, as observed in related aryl halides .

Spectral Characterization

For structural validation, NMR (<sup>1</sup>H and <sup>13</sup>C) and mass spectrometry (HRMS) are critical. For example, (3-Bromo-5-chlorophenyl)boronic acid shows characteristic <sup>1</sup>H-NMR signals at δ 7.8–8.2 ppm (aromatic protons) and a molecular ion peak at m/z 235.27 in HRMS . This compound would require analogous spectral validation, as per guidelines in and .

Research Findings and Limitations

  • Stability : Boronic acids are prone to hydrolysis; storage under anhydrous conditions is recommended .
  • Knowledge Gaps: No direct toxicity or in vivo data for this compound exist in the provided evidence. Cross-referencing with EPA or FDA databases (e.g., ) is advised for regulatory compliance.

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